![molecular formula C19H15N5O4S2 B2926151 Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1396761-58-2](/img/structure/B2926151.png)

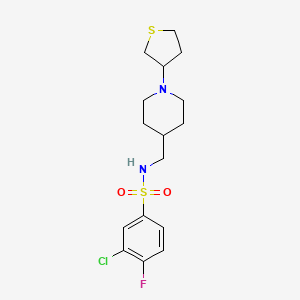

Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It may be used in the preparation of compounds with potent fungicidal activity .

Synthesis Analysis

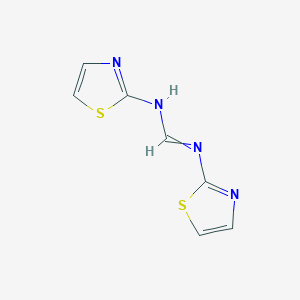

The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1 H NMR, and 13 C NMR spectra .Molecular Structure Analysis

The molecular formula of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is C6H8N2O2S . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .Chemical Reactions Analysis

The docking study proved strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .Physical And Chemical Properties Analysis

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C, a boiling point of 117°C to 118°C (15mmHg), and a refractive index of 1.504 .Scientific Research Applications

Chemical Synthesis and Modification

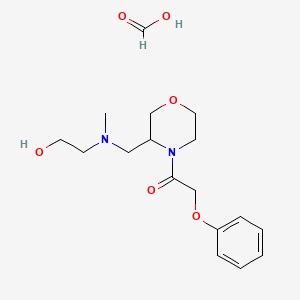

This compound is related to a class of chemicals that undergo various synthetic and modification reactions to produce new heterocyclic compounds. For example, Kappe and Roschger (1989) explored reactions of Biginelli-compounds, revealing pathways for synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, which could be related to the synthesis of compounds like Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Kappe & Roschger, 1989).

Enzymatic Activity Enhancement

Studies by Abd and Awas (2008) on related compounds have shown their potential to increase the reactivity of enzymes such as cellobiase, indicating applications in biochemical research and biotechnology (Abd & Awas, 2008).

Antimicrobial Evaluation

Farag et al. (2008) reported on the synthesis of new pyrimidine derivatives using similar compounds, which were then evaluated for their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Synthesis of Thiadiazine Derivatives

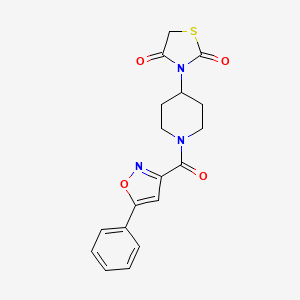

Ahmed (2002) describes the synthesis of Ethyl 2-methyl-11-oxo-9, 10-dihydro-1 H , 11 H -pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7 H )-carboxylate, demonstrating complex reactions involving thiadiazine derivatives. This work highlights the synthetic versatility of compounds in this class for pharmaceutical and chemical research (Ahmed, 2002).

Anti-Tumor Agent Synthesis

Nassar et al. (2015) outlined a method for obtaining derivatives with significant effects in mouse tumor model cancer cell lines, indicating the potential of compounds like this compound in cancer research (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial Heterocyclic Compounds

Taha and El-Badry (2010) investigated the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-aminotetrazole-5-carboxylate, which could be structurally related, showcasing the antimicrobial potential of such compounds (Taha & El-Badry, 2010).

Antibacterial Heterocyclic Synthesis

Azab et al. (2013) focused on synthesizing new heterocyclic compounds with a sulfonamido moiety for use as antibacterial agents. This research area might include compounds like this compound, underlining their importance in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4S2/c1-3-28-19(27)14-12-9-29-17(20-16(25)15-10(2)21-23-30-15)13(12)18(26)24(22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHUFXSLGRVSQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(N=NS3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)

![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)

![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)

![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)